![molecular formula C20H20N2O4 B2910287 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide CAS No. 955227-65-3](/img/structure/B2910287.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyrrolidinone structure, and a benzamide group. This compound is of significant interest in chemical and pharmaceutical research due to its unique structural attributes and potential biological activities.
Mécanisme D'action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of such interactions .
Pharmacokinetics
A related study has mentioned that all the derivatives of a similar compound obey lipinski’s rule of five and have good bioactive scores , which suggests favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in targeted cells, as suggested by studies on similar compounds . This can lead to a decrease in the proliferation of cancer cells and potentially contribute to the overall reduction of tumor size.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide involves multi-step reactions starting with the appropriate substituted benzo[d][1,3]dioxole, pyrrolidinone, and benzamide precursors. One common synthetic route could involve the following steps:
Formation of the pyrrolidinone ring: : Initiated by the cyclization of a suitable N-substituted amide with a dicarbonyl compound under acidic conditions.
Attachment of the benzo[d][1,3]dioxole ring: : Conducted through a Suzuki coupling reaction between an aryl boronic acid and a halogenated intermediate of the pyrrolidinone.
Final amidation: : Coupling the pyrrolidinone intermediate with 2-methylbenzoic acid or its derivatives under dehydrative conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized to maximize yield and efficiency, potentially using flow chemistry techniques to control reaction conditions precisely. Large-scale production would prioritize cost-effective reagents and environmentally friendly solvents.
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole ring, leading to quinone-like derivatives.
Reduction: : Reduction can occur at the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic reagents such as sulfuric acid (H2SO4) for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of nitro- or halo-substituted compounds.
Applications De Recherche Scientifique
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide finds applications across several domains:
Chemistry: : Used as a building block for more complex organic compounds in synthetic chemistry.
Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized as an intermediate in the production of specialty chemicals and pharmaceuticals.
Propriétés
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-4-2-3-5-16(13)20(24)21-10-14-8-19(23)22(11-14)15-6-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUWWNOYJVCZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![2,4-DIETHYL 5-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2910206.png)
![2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide](/img/structure/B2910207.png)
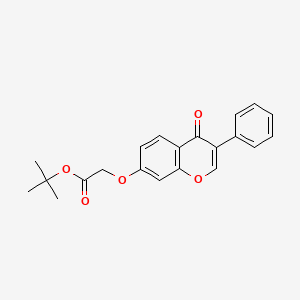
![5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2910211.png)
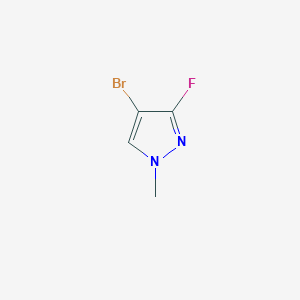
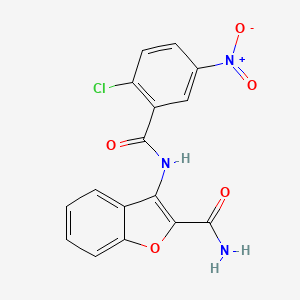

![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2910218.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
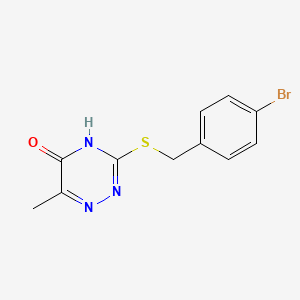
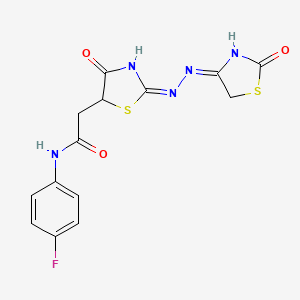
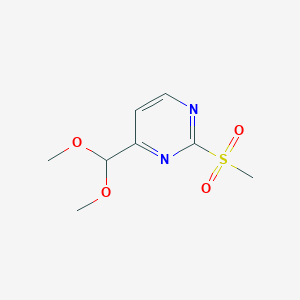
![(5,6-dimethyl-3-(3-morpholinopropyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(4-methoxyphenyl)methanone](/img/structure/B2910227.png)
